Enantioselective Anti-Inflammatory Activity in Octahydroindolizine Alkaloids
A class-level inference of enantioselective biological activity is drawn from a structurally analogous octahydroindolizine alkaloid pair. The purified (+)-enantiomer of homocrepidine A inhibited nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages with an IC50 of 3.6 μM, while its (-)-enantiomer counterpart exhibited significantly weaker inhibition (IC50 = 22.8 μM) [1]. The racemic mixture (±)-1 showed intermediate activity (IC50 = 14.7 μM). This 6.3-fold potency difference between enantiomers demonstrates that the (S)-configuration is critical for strong biological activity in this compound class.
| Evidence Dimension | Cellular anti-inflammatory potency (NO inhibition) |
|---|---|
| Target Compound Data | IC50 = 3.6 μM for (+)-homocrepidine A (a representative enantiopure octahydroindolizine alkaloid) |
| Comparator Or Baseline | IC50 = 22.8 μM for (-)-homocrepidine A; IC50 = 14.7 μM for racemic (±)-homocrepidine A |
| Quantified Difference | The (+)-enantiomer is 6.3-fold more potent than the (-)-enantiomer. |
| Conditions | LPS-induced RAW 264.7 murine macrophage cell line; Nitric oxide production assay. |
Why This Matters
For procurement, this underscores that only the correct enantiomer will yield the desired bioactivity; a racemic mixture or wrong enantiomer provides inferior or confounding results.
- [1] Li, Y.; Wang, J.; Zhan, R.; Chen, Y. (±)-Homocrepidine A, a Pair of Anti-inflammatory Enantiomeric Octahydroindolizine Alkaloid Dimers from Dendrobium crepidatum. J. Nat. Prod. 2016, 79, 1-7. View Source
